1H-Benz[f]indene, 2,3-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benz[f]indene, 2,3-dihydro- is a polycyclic aromatic hydrocarbon (PAH) that has gained attention in recent years due to its potential use in scientific research. This compound has a unique structure that makes it useful in various fields, including biochemistry, pharmacology, and biotechnology. In
Scientific Research Applications
1H-Benz[f]indene, 2,3-dihydro- has various applications in scientific research. It has been used as a fluorescent probe to study DNA structure and function. It has also been used as a ligand in metal-catalyzed reactions and as a building block in organic synthesis. Additionally, it has been studied for its potential use in cancer therapy due to its ability to inhibit cell proliferation and induce apoptosis.
Mechanism Of Action
The mechanism of action of 1H-Benz[f]indene, 2,3-dihydro- is not fully understood. However, studies have shown that it can interact with DNA and RNA, leading to changes in their structure and function. It can also interact with proteins, enzymes, and other biomolecules, leading to changes in their activity and function.
Biochemical And Physiological Effects
1H-Benz[f]indene, 2,3-dihydro- has been shown to have various biochemical and physiological effects. It can inhibit cell proliferation and induce apoptosis in cancer cells. It can also modulate the activity of enzymes and proteins involved in various cellular processes, including DNA replication, transcription, and translation. Additionally, it can affect the expression of genes involved in cell cycle regulation, apoptosis, and other cellular processes.
Advantages And Limitations For Lab Experiments
The advantages of using 1H-Benz[f]indene, 2,3-dihydro- in lab experiments include its unique structure, which makes it useful in various applications, and its ability to interact with biomolecules, leading to changes in their activity and function. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Future Directions
There are several future directions for research involving 1H-Benz[f]indene, 2,3-dihydro-. These include studying its potential use in cancer therapy, developing new synthetic methods for its production, and exploring its interactions with biomolecules in more detail. Additionally, further research is needed to fully understand its mechanism of action and potential applications in various fields, including biochemistry, pharmacology, and biotechnology.
Conclusion
1H-Benz[f]indene, 2,3-dihydro- is a polycyclic aromatic hydrocarbon that has gained attention in recent years due to its potential use in scientific research. Its unique structure and ability to interact with biomolecules make it useful in various applications, including cancer therapy and organic synthesis. However, further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of 1H-Benz[f]indene, 2,3-dihydro- can be achieved through several methods, including the Diels-Alder reaction, the Friedel-Crafts reaction, and the Suzuki-Miyaura coupling reaction. The Diels-Alder reaction involves the reaction of a diene and a dienophile to form a cyclohexene ring system. The Friedel-Crafts reaction involves the reaction of an arene with an alkyl halide or acyl halide in the presence of a Lewis acid catalyst. The Suzuki-Miyaura coupling reaction involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
properties
CAS RN |
1624-26-6 |
---|---|
Product Name |
1H-Benz[f]indene, 2,3-dihydro- |
Molecular Formula |
C13H12 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2,3-dihydro-1H-cyclopenta[b]naphthalene |
InChI |
InChI=1S/C13H12/c1-2-5-11-9-13-7-3-6-12(13)8-10(11)4-1/h1-2,4-5,8-9H,3,6-7H2 |
InChI Key |
VEWAWZXAARZEAN-UHFFFAOYSA-N |
SMILES |
C1CC2=CC3=CC=CC=C3C=C2C1 |
Canonical SMILES |
C1CC2=CC3=CC=CC=C3C=C2C1 |
Other CAS RN |
1624-26-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.